molecular formula C25H30FN3O3 B3039833 tert-Butyl 4-(((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate CAS No. 1353978-58-1

tert-Butyl 4-(((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate

Cat. No. B3039833
CAS RN: 1353978-58-1
M. Wt: 439.5 g/mol
InChI Key: LCEKIVQYTFHCBN-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include the role or use of the compound in various applications .


Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc .

Scientific Research Applications

Applications in Cancer Research

Compounds related to tert-butyl piperidine derivatives, such as "Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate," are important intermediates in the synthesis of small molecule anticancer drugs. The synthetic method for such compounds has been optimized for high yields, indicating their significance in medicinal chemistry for developing and optimizing anti-tumor inhibitors (Zhang et al., 2018).

Role in Developing Biological Compounds

The synthesis of tert-butyl piperidine derivatives is crucial in the development of biologically active compounds like crizotinib. For instance, "Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate" is synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material. The structural confirmation through MS and 1H NMR spectrum underscores its importance in the synthesis of compounds with potential biological activities (Kong et al., 2016).

Contribution to Antibacterial and Anthelmintic Research

Compounds such as "Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate" have been synthesized and characterized for their in vitro antibacterial and anthelmintic activity. The structural confirmation through various spectroscopic techniques and single crystal XRD data, along with the evaluation of biological activity, showcases the potential of such compounds in antibacterial and anthelmintic research (Sanjeevarayappa et al., 2015).

Implications for OLED Applications

The study of electronic structures, basic photophysical properties, and potential OLED applications of Ir(III) complexes, including those with ligands related to "tert-Butyl 4-(((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate," highlights the importance of such compounds in the development of new materials for organic light-emitting diodes (OLEDs) (Liu et al., 2013).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it may pose .

Future Directions

This involves discussing potential future research directions or applications of the compound .

properties

IUPAC Name

tert-butyl 4-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]oxymethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FN3O3/c1-25(2,3)32-24(30)28-14-12-19(13-15-28)17-31-23-27-21-6-4-5-7-22(21)29(23)16-18-8-10-20(26)11-9-18/h4-11,19H,12-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEKIVQYTFHCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201105207
Record name 1-Piperidinecarboxylic acid, 4-[[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]oxy]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201105207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate

CAS RN

1353978-58-1
Record name 1-Piperidinecarboxylic acid, 4-[[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]oxy]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353978-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]oxy]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201105207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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